molecular formula C14H22O2Si B14695745 Trimethylsilyl 4-tert-butylbenzoate CAS No. 25432-48-8

Trimethylsilyl 4-tert-butylbenzoate

Cat. No.: B14695745
CAS No.: 25432-48-8
M. Wt: 250.41 g/mol
InChI Key: PLYFZJPAUGYADQ-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-tert-butylbenzoate is an organic compound that features a trimethylsilyl group attached to a 4-tert-butylbenzoate moiety. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and maintaining an inert atmosphere to prevent unwanted side reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis.

    Triethylamine: Acts as a base to facilitate the formation of the silyl ether.

    Aqueous Acids or Fluoride Ions: Used for the hydrolysis of the silyl ether bond.

Major Products Formed

    Alcohols: Formed upon hydrolysis of the silyl ether bond.

    Substituted Benzoates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trimethylsilyl 4-tert-butylbenzoate involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be removed under mild conditions, allowing for the regeneration of the original functional group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bulky trimethylsilyl group and a 4-tert-butylbenzoate moiety. This combination imparts both chemical inertness and a large molecular volume, making it particularly useful as a protecting group in organic synthesis and in the production of specialized materials.

Properties

CAS No.

25432-48-8

Molecular Formula

C14H22O2Si

Molecular Weight

250.41 g/mol

IUPAC Name

trimethylsilyl 4-tert-butylbenzoate

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)12-9-7-11(8-10-12)13(15)16-17(4,5)6/h7-10H,1-6H3

InChI Key

PLYFZJPAUGYADQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C

Origin of Product

United States

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